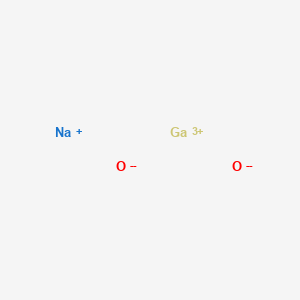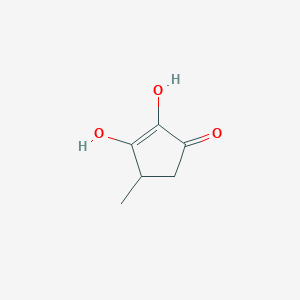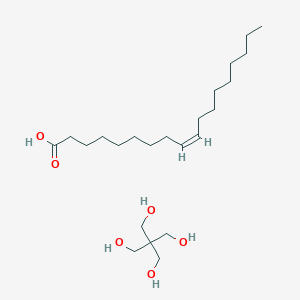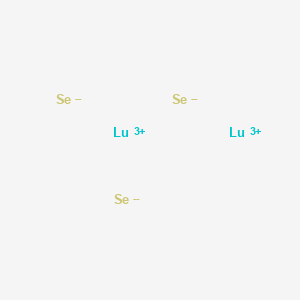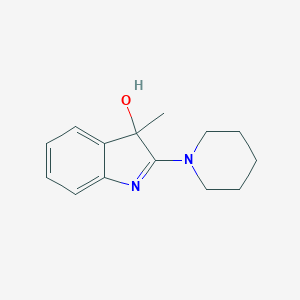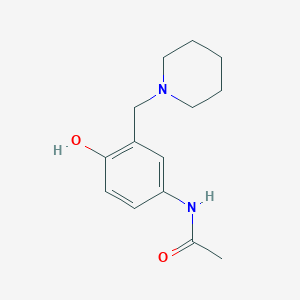
n-(4-Hydroxy-3-(1-piperidinylmethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Hydroxy-3-(1-piperidinylmethyl)phenyl)acetamide, commonly known as HAPA, is a chemical compound that has attracted significant attention in the scientific research community due to its potential applications in various fields. HAPA is a white crystalline powder that is soluble in water and has a molecular weight of 249.3 g/mol.
科学研究应用
HAPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, HAPA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. In agriculture, HAPA has been used as a growth regulator for plants, improving their yield and quality. In environmental science, HAPA has been used as a chelating agent for heavy metal ions, making it useful for the removal of pollutants from water.
作用机制
The mechanism of action of HAPA is not fully understood, but it is believed to work by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. HAPA may also act as a free radical scavenger, reducing oxidative stress and inflammation.
生化和生理效应
HAPA has been shown to have a variety of biochemical and physiological effects, including reducing inflammation and pain, improving plant growth and yield, and removing heavy metal pollutants from water. HAPA has also been shown to have antioxidant properties, protecting cells from oxidative damage.
实验室实验的优点和局限性
HAPA has several advantages for use in lab experiments, including its high purity, solubility in water, and low toxicity. However, HAPA has some limitations, such as its limited stability in certain conditions, which may affect its effectiveness in some experiments.
未来方向
There are several future directions for the research and development of HAPA. One potential area of research is the development of new synthetic methods for HAPA, which could improve its yield and purity. Another area of research is the investigation of HAPA's potential applications in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of HAPA and its potential side effects.
合成方法
HAPA can be synthesized using a variety of methods, including the reaction of 4-hydroxy-3-(1-piperidinylmethyl)phenol with acetic anhydride in the presence of a catalyst. This method yields HAPA with a purity of over 98%, making it suitable for use in scientific research.
属性
CAS 编号 |
13886-01-6 |
|---|---|
产品名称 |
n-(4-Hydroxy-3-(1-piperidinylmethyl)phenyl)acetamide |
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H20N2O2/c1-11(17)15-13-5-6-14(18)12(9-13)10-16-7-3-2-4-8-16/h5-6,9,18H,2-4,7-8,10H2,1H3,(H,15,17) |
InChI 键 |
XBINDAWVWKMUDS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)O)CN2CCCCC2 |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1)O)CN2CCCCC2 |
同义词 |
N-(4-HYDROXY-3-(1-PIPERIDINYLMETHYL) PHENYL)ACETAMIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



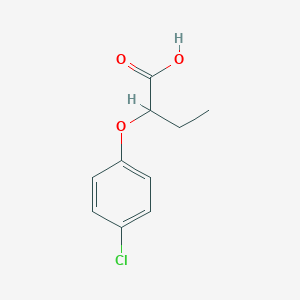
![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)
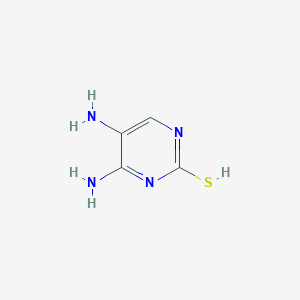
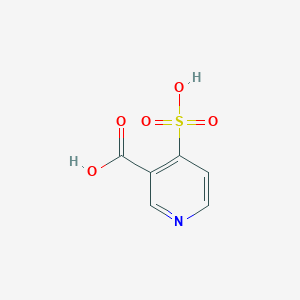
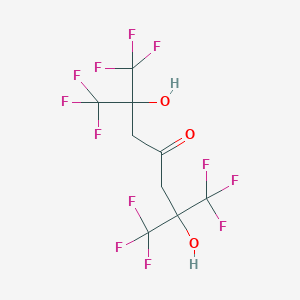
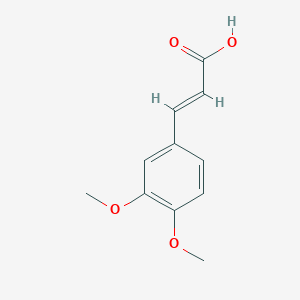
![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)
